4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9BrF3NO . It has a molar mass of 344.13 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzamide group attached to a bromo-trifluoromethylphenyl group . The exact 3D structure could not be found in the search results.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.578±0.06 g/cm3 and a predicted boiling point of 314.0±42.0 °C .Scientific Research Applications
Synthesis and Characterization
4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and its derivatives have been a subject of interest in the field of chemical synthesis and characterization. Binzet et al. (2009) synthesized and characterized Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives. These complexes were analyzed using elemental analyses, FT-IR, and 1H-NMR spectroscopy, providing insights into their molecular structure and formation mechanisms (Binzet, Külcü, Flörke, & Arslan, 2009).
Crystal Structures
Suchetan et al. (2016) reported the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide. These structures provide valuable data for understanding the dihedral angles and molecular conformations of these compounds, contributing to the knowledge of their chemical properties and potential applications (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Antimicrobial Activity
Research by Ienascu et al. (2019) explored the antimicrobial activity of salicylanilide derivatives, including N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(4-bromo-phenyl)-2-hydroxy-benzamide, against various bacterial and fungal strains. This study provides evidence of the potential use of these compounds in antimicrobial applications (Ienascu et al., 2019).
Antifungal Activity
Similarly, Ienascu et al. (2018) synthesized novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide with antifungal activity. These compounds were tested against various fungal strains, demonstrating their potential as antifungal agents (Ienascu et al., 2018).
Intermolecular Interactions
Saeed et al. (2020) conducted a study on antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. This research focused on the synthesis, X-ray structure characterization, and Hirshfeld surface analysis of these compounds, providing insight into their intermolecular interactions and potential applications in various fields (Saeed et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)phenol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMHIZURHCWMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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